Bmpr2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

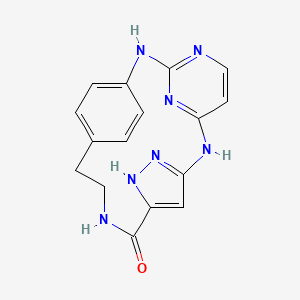

Molecular Formula |

C16H15N7O |

|---|---|

Molecular Weight |

321.34 g/mol |

IUPAC Name |

2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one |

InChI |

InChI=1S/C16H15N7O/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23) |

InChI Key |

JZFLSWUCZKXSQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Bmpr2-IN-1: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bmpr2-IN-1, a known inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document details the intricate signaling pathways governed by BMPR2, the inhibitory action of this compound, quantitative data on its activity, and the experimental protocols used for its characterization.

The BMPR2 Signaling Cascade: A Dual Pathway to Cellular Regulation

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor that plays a pivotal role in various cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably Pulmonary Arterial Hypertension (PAH).[2] Signaling through BMPR2 is initiated by the binding of Bone Morphogenetic Protein (BMP) ligands, which leads to the formation of a heteromeric complex with a type I BMP receptor.[3] This event triggers a cascade of intracellular signaling through two primary pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.[4]

Canonical SMAD-Dependent Pathway

Upon ligand binding and receptor complex formation, the constitutively active BMPR2 phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Contributions of BMPR2 Mutations and Extrinsic Factors to Cellular Phenotypes of Pulmonary Arterial Hypertension Revealed by Induced Pluripotent Stem Cell Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rescuing the BMPR2 signaling axis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Bmpr2-IN-1: A Technical Guide to a Novel BMPR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bmpr2-IN-1 and other novel inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to evaluate and utilize these compounds in the study of BMPR2 signaling and its role in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.[1][2]

Core Compound: this compound

This compound (also referred to as Compound 8a) is a macrocyclic kinase inhibitor designed to target BMPR2.[1][2] Its development arose from the modification of a promiscuous inhibitor to achieve greater selectivity and potency for BMPR2.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding pocket of the BMPR2 kinase domain.[2] By occupying this site, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire BMPR2 signaling cascade. A docking study of a similar compound suggests an ATP mimetic interaction with the hinge region of the kinase domain.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other recently developed BMPR2 inhibitors.

| Compound | Target | IC50 (nM) | Ki app (nM) | Kd (nM) | Assay Type | Reference |

| This compound (Compound 8a) | BMPR2 | 506 | - | 83.5 | ADP-Glo Kinase Assay, Isothermal Titration Calorimetry | [1][2] |

| CDD-1115 | BMPR2 | 1.8 | 6.2 ± 1.3 | - | LanthaScreen TR-FRET, Kinase Inhibition Assay | [3][4] |

| CDD-1431 | BMPR2 | 1.6 | 20.6 ± 3.8 | - | LanthaScreen TR-FRET, Kinase Inhibition Assay | [3][4] |

| CDD-1281 | BMPR2 | 1.2 | - | - | LanthaScreen TR-FRET | [3] |

| CDD-1653 | BMPR2 | 2.8 | - | - | LanthaScreen TR-FRET | [3] |

| Dorsomorphin | BMPR2 | 74 | - | - | In vitro Kinase Assay | [2] |

| LDN-193189 | BMPR2 | >1000 | - | - | In vitro Kinase Assay | [3][4] |

| Compound | Cellular IC50 (µM) | Cell Line | Assay Type | Reference |

| CDD-1431 | 4.87 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

| CDD-1281 | 6.19 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

| CDD-1653 | 6.92 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

| CDD-1496 | 8.72 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

| CDD-1115 | 24.1 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

| CDD-1280 | 29.8 | 293T-BRE-Luc | BMP Responsive Element Luciferase Reporter Assay | [3] |

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical BMPR2 signaling pathways.

Caption: Canonical BMPR2-SMAD Signaling Pathway.

Caption: Non-Canonical BMPR2 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the enzymatic inhibition of BMPR2.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BMPR2 kinase activity.

Materials:

-

Recombinant human BMPR2 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

-

Add 5 µL of a solution containing the BMPR2 enzyme and MBP substrate in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Thermal Shift Assay (TSA)

This protocol is based on methods used to confirm the binding of inhibitors to the BMPR2 kinase domain.[3][4]

Objective: To measure the change in the melting temperature (Tm) of the BMPR2 kinase domain upon binding of a test compound, indicating direct interaction.

Materials:

-

Recombinant human BMPR2 kinase domain

-

SYPRO Orange dye (5000x stock)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare a master mix containing the BMPR2 kinase domain and SYPRO Orange dye in the assay buffer.

-

Add the test compound or DMSO (vehicle control) to the wells of a 96-well PCR plate.

-

Add the master mix to each well to a final volume of 20 µL. The final protein concentration should be around 2 µM and the final dye concentration around 5x.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Cellular BMP Responsive Element (BRE) Luciferase Reporter Assay

This protocol is adapted from studies assessing the cellular activity of BMPR2 inhibitors.[3]

Objective: To measure the inhibition of BMP-induced downstream signaling in a cellular context.

Materials:

-

293T cells stably expressing a BMP responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc).

-

Recombinant human BMP2

-

Test compound dissolved in DMSO

-

DMEM supplemented with 10% FBS and antibiotics

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Seed 293T-BRE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with BMP2 (e.g., a final concentration of 5 ng/mL) for 6 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel assay with a viability reagent).

-

Calculate the percent inhibition of BMP2-induced luciferase activity for each compound concentration.

-

Determine the cellular IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel BMPR2 inhibitors.

Caption: BMPR2 Inhibitor Discovery and Development Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unveiling the Role of BMPR2: A Technical Guide for Researchers

An In-Depth Technical Guide on the Core Functions of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) for Researchers, Scientists, and Drug Development Professionals.

While a specific inhibitor designated "Bmpr2-IN-1" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of its putative target, the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). Understanding the intricate functions of BMPR2 is paramount for the development and evaluation of any therapeutic agent targeting this pathway. This document details the signaling cascades, functional outcomes, and experimental methodologies relevant to BMPR2 research.

Core Function of BMPR2

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a crucial role in various physiological processes, including embryonic development, osteogenesis, and vascular homeostasis.[1][2] It is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[3] The BMPR2 gene provides the blueprint for this receptor, which is vital for regulating cell growth, differentiation, and apoptosis (controlled cell death).[4]

Mutations and dysfunction of BMPR2 are strongly associated with several clinical disorders, most notably pulmonary arterial hypertension (PAH).[5][6] In the context of PAH, BMPR2 mutations can lead to abnormal proliferation of smooth muscle cells in the pulmonary arteries and apoptosis of endothelial cells, contributing to the vascular remodeling characteristic of the disease.[7]

The BMPR2 Signaling Pathway

The canonical BMPR2 signaling cascade is initiated by the binding of a Bone Morphogenetic Protein (BMP) ligand, such as BMP2, BMP4, or BMP7.[8][9] This binding event induces the formation of a heterotetrameric complex composed of two type I and two type II receptors.[1][8] BMPR2, a type II receptor, is constitutively active and, upon complex formation, phosphorylates and activates the type I receptor.[10]

The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][10] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4.[8] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular function.[3][8]

In addition to the canonical SMAD-dependent pathway, BMPR2 can also signal through non-canonical, SMAD-independent pathways, including the activation of MAPK, LIMK, ROCK, and Rho.[8] The specific downstream effects of BMPR2 activation are dependent on the specific BMP ligand, the type I receptor isoform involved, and the cellular context.[7][8]

Quantitative Data on BMPR2 Modulation

While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of BMPR2 knockdown or mutation from various studies, providing a baseline for the potential consequences of inhibiting this receptor.

| Experimental System | Modulation of BMPR2 | Measured Parameter | Observed Effect | Reference |

| Human Pulmonary Microvascular Endothelial Cells | siRNA-mediated knockdown | TGFB1 mRNA expression | Decreased expression | [11] |

| Human Pulmonary Microvascular Endothelial Cells | siRNA-mediated knockdown | BMP9 mRNA expression | Increased expression (~13-fold) | [11] |

| Human Pulmonary Microvascular Endothelial Cells | siRNA-mediated knockdown | BMP10 mRNA expression | Increased expression (~4-fold) | [11] |

| Human Pulmonary Artery Smooth Muscle Cells | siRNA-mediated knockdown & IL-1β stimulation | Inflammatory and mitogenic pathway activation | Exaggerated inflammatory response | [5] |

| Mouse Models of PAH | Heterozygous Bmpr2 mutations | Severity of pulmonary hypertension | Mutation type influences disease severity | [12] |

Key Experimental Protocols

The investigation of BMPR2 function and the effects of its modulation rely on a variety of established experimental techniques.

siRNA-mediated Knockdown of BMPR2

This protocol is used to transiently reduce the expression of BMPR2 in cell culture to study the resulting functional changes.

Methodology:

-

Cell Seeding: Plate human pulmonary microvascular endothelial cells (HPMECs) or other relevant cell types in appropriate culture vessels and grow to a specified confluency (e.g., 70-80%).

-

Transfection Reagent Preparation: Dilute BMPR2-specific small interfering RNA (siRNA) and a negative control siRNA in serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine).

-

Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Recovery and Gene Silencing: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for gene silencing.

-

Verification of Knockdown: Harvest the cells and assess BMPR2 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively, to confirm the efficiency of the knockdown.[11]

References

- 1. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMPR2 - Wikipedia [en.wikipedia.org]

- 3. What are BMPR2 agonists and how do they work? [synapse.patsnap.com]

- 4. BMPR2 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Differential IL-1 signaling induced by BMPR2 deficiency drives pulmonary vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rescuing the BMPR2 signaling axis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 [bmbreports.org]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Genotype-phenotype effects of Bmpr2 mutations on disease severity in mouse models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Bmpr2-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.[1] As a key component of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway, BMPR2 plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the BMPR2 signaling pathway is implicated in the pathogenesis of several diseases, most notably Pulmonary Arterial Hypertension (PAH).[4][5] this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of BMPR2 and for exploring its potential as a therapeutic target.

Chemical Structure and Properties

The chemical structure and properties of this compound are summarized below.

Chemical Structure:

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 8-(6-(1H-pyrazol-4-ylamino)pyridin-2-yl)-5,6-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyridin-4-one | Inferred from SMILES |

| Molecular Formula | C16H15N7O | - |

| Molecular Weight | 321.34 g/mol | - |

| SMILES | C1=CN(N=C1)NC2=NC=CC=C2C3=C4N=NC(=O)C4=CCN3 | - |

| Appearance | Solid (assumed) | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

Biological Activity

| Parameter | Value | Source |

| IC50 | 506 nM | - |

| Kd | 83.5 nM | - |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of BMPR2. BMPR2 is a type II receptor in the BMP signaling pathway. The canonical signaling cascade is initiated by the binding of a BMP ligand to the BMPR2 homodimer. This binding event recruits a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which is then transphosphorylated and activated by the constitutively active BMPR2 kinase. The activated type I receptor, in turn, phosphorylates downstream signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular functions.[2]

By inhibiting the kinase activity of BMPR2, this compound prevents the phosphorylation and activation of the type I receptor, thereby blocking the entire downstream signaling cascade.

BMPR2 Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature, specifically in Amrhein JA, et al. ACS Med Chem Lett. 2023.[1] Below are generalized protocols based on common laboratory practices for the synthesis and characterization of similar kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is described as a macrocyclization of a promiscuous inhibitor based on a 3-amino-1H-pyrazole hinge binding moiety.[1] A generalized synthetic workflow would likely involve a multi-step process.

Synthetic Workflow

Biochemical Kinase Assay

The inhibitory activity of this compound against BMPR2 can be determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Assay Protocol

-

Reagents and Materials:

-

Recombinant human BMPR2 enzyme

-

Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a multi-well plate, add the BMPR2 enzyme, the substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Kinase Assay Workflow

Cell-Based Assay

To assess the activity of this compound in a cellular context, a cell-based assay measuring the downstream effects of BMPR2 inhibition can be employed. This often involves measuring the phosphorylation of SMAD proteins.

Cell-Based Assay Protocol

-

Reagents and Materials:

-

A suitable cell line expressing BMPR2 (e.g., human pulmonary artery endothelial cells - HPAECs)

-

Cell culture medium and supplements

-

BMP ligand (e.g., BMP2 or BMP9) to stimulate the pathway

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-BMPR2, and a loading control like anti-GAPDH)

-

Reagents and equipment for SDS-PAGE and Western blotting

-

-

Procedure:

-

Culture the cells to a suitable confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a BMP ligand to activate the BMPR2 pathway.

-

After stimulation, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1.

-

Quantify the band intensities to determine the effect of this compound on SMAD phosphorylation.

-

Cell-Based Assay Workflow

Conclusion

This compound is a valuable research tool for the specific inhibition of BMPR2. Its well-defined mechanism of action and potency make it suitable for a range of in vitro studies aimed at elucidating the complex roles of BMPR2 signaling in health and disease. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental approaches. For detailed experimental procedures, researchers are directed to the primary scientific literature.

References

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β and BMPR2 Signaling in PAH: Two Black Sheep in One Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Advances in Modifying BMPR2 Signaling in PAH - PMC [pmc.ncbi.nlm.nih.gov]

Bmpr2-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of Bmpr2-IN-1, a potent inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and pharmacological profile of this compound.

Introduction

This compound is a macrocyclic kinase inhibitor designed to target BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling superfamily. Dysregulation of the BMPR2 signaling pathway is implicated in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer. This compound has emerged as a valuable chemical probe for studying the physiological and pathological functions of BMPR2 and as a potential starting point for the development of novel therapeutics. This guide will delve into the quantitative data defining its potency and selectivity, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and evaluation.

Target Potency and Binding Affinity

This compound demonstrates potent inhibition of BMPR2 kinase activity and a high binding affinity for the receptor. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 506 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of BMPR2 kinase activity in a biochemical assay. |

| Kd | 83.5 nM | The equilibrium dissociation constant, representing the affinity of this compound for the BMPR2 protein. A lower Kd value indicates a higher binding affinity. |

Target Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity against other kinases in the human kinome. This compound has been profiled against a panel of kinases to determine its specificity.

| Assay Type | Result | Description |

| Kinase Selectivity Score (S35) | 0.01 (against a panel of 90 kinases) | A measure of selectivity, where a lower score indicates higher selectivity. The score is calculated based on the number of kinases inhibited above a certain threshold at a given concentration. |

Off-Target Activity

While highly selective, this compound has been evaluated for its activity against other kinases. The following table details its inhibitory concentrations against known off-targets.

| Off-Target Kinase | IC50 |

| GSK3A | 11 µM |

| GSK3B | 34 µM |

The significantly higher IC50 values for these off-target kinases compared to BMPR2 highlight the selectivity of this compound.

Signaling Pathway

Experimental Methodologies

The following sections detail the likely experimental protocols used to characterize the target specificity and selectivity of this compound, based on standard industry practices and methodologies described for similar kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

Materials:

-

Recombinant human BMPR2 kinase domain

-

Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate for BMPR2)

-

ATP (Adenosine triphosphate)

-

This compound (in a range of concentrations)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, the BMPR2 enzyme, the peptide substrate, and the various concentrations of this compound (or DMSO as a vehicle control) are added to the kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to the controls (0% inhibition for vehicle and 100% inhibition for no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.

Kinase Binding Assay (Kd Determination)

A common method to determine the binding affinity of an inhibitor to its target kinase is the Kinase Binding Assay, which can be performed using various platforms such as DiscoverX's KINOMEscan™.

Principle:

This assay is based on a competition binding format. The BMPR2 kinase is immobilized on a solid support and incubated with a known, tagged ligand that binds to the ATP-binding site. This compound is then added in various concentrations to compete with the tagged ligand for binding to the kinase. The amount of tagged ligand that remains bound to the kinase is quantified, which is inversely proportional to the binding of this compound.

Protocol Outline:

-

Kinase Immobilization: Recombinant BMPR2 is immobilized on a solid support (e.g., beads).

-

Competition Binding: The immobilized kinase is incubated with a fixed concentration of a tagged ligand and a serial dilution of this compound.

-

Washing: Unbound compounds and ligand are washed away.

-

Detection: The amount of bound tagged ligand is quantified using a method appropriate for the tag (e.g., qPCR for a DNA-tagged ligand, or fluorescence for a fluorescently tagged ligand).

-

Data Analysis: The results are plotted as the percentage of the tagged ligand bound versus the concentration of this compound. The Kd is determined from the competition binding curve.

Experimental Workflow Visualization

Conclusion

This compound is a potent and highly selective inhibitor of BMPR2. The quantitative data presented in this guide, derived from rigorous biochemical and binding assays, establish its utility as a high-quality chemical probe for investigating the roles of BMPR2 in health and disease. Its favorable selectivity profile minimizes the potential for off-target effects, making it a reliable tool for target validation and a promising scaffold for the development of novel therapeutic agents targeting the BMPR2 signaling pathway. Further studies in cellular and in vivo models are warranted to fully elucidate its therapeutic potential.

Unlocking a Novel Therapeutic Avenue in Alzheimer's Disease: A Technical Guide to BMPR2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective disease-modifying therapies for Alzheimer's disease (AD) has led researchers to explore novel molecular pathways implicated in its pathogenesis. One such promising target is the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine kinase that plays a crucial role in neurogenesis and cellular signaling. While a specific compound designated "Bmpr2-IN-1" was not identified in the reviewed literature, this guide focuses on the broader strategy of BMPR2 inhibition as a therapeutic approach for AD. We will delve into the underlying signaling pathways, summarize the quantitative data for known BMPR2 inhibitors, and provide illustrative experimental workflows.

Recent research has highlighted the potential of inhibiting BMPR2 to counteract the detrimental effects of aberrant Bone Morphogenetic Protein (BMP) signaling in the aging and AD brain. Increased BMP signaling is associated with the suppression of adult neural stem cell differentiation into neurons, a process vital for memory and cognition.[1] By targeting BMPR2, researchers aim to promote neurogenesis and mitigate the neurodegenerative cascade.[1]

This document serves as a technical resource, consolidating the available information on small molecule inhibitors of BMPR2 and their potential application in AD studies.

The BMPR2 Signaling Pathway in the Context of Alzheimer's Disease

The BMPR2 signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In the central nervous system, its modulation has significant implications for neuronal health and regeneration.

Canonical SMAD-Dependent Pathway:

The canonical BMPR2 signaling cascade is initiated by the binding of a BMP ligand to the type II receptor, BMPR2. This leads to the recruitment and phosphorylation of a type I receptor (e.g., ALK2, ALK3, ALK6). The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in neuronal differentiation and survival.

Non-Canonical Signaling and Crosstalk with mTOR:

Emerging evidence suggests that BMPR2 inhibition also impacts non-canonical signaling pathways, notably the mTOR pathway. Some novel BMPR2 inhibitors have been shown to potently inhibit the mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2, as well as Akt, while activating AMP-activated protein kinase (AMPK).[1] The inhibition of mTOR signaling has been independently linked to neuroprotective effects in models of aging and AD.[2][3]

Quantitative Data for Known BMPR2 Inhibitors

While a compound named "this compound" has not been identified, several potent and selective small molecule inhibitors of BMPR2 have been developed. The following tables summarize the available quantitative data for these compounds from in vitro kinase assays. It is important to note that these data were not generated in the context of Alzheimer's disease models.

Table 1: Pyrazole-Based Macrocyclic BMPR2 Inhibitor [1]

| Compound | Target | IC50 (nM) | KD (nM) |

| 8a | BMPR2 | 506 | 83.5 |

Table 2: DNA-Encoded Chemical Library (DECL) Derived BMPR2 Inhibitors [4]

| Compound | Target | IC50 (nM) | Kiapp (nM) |

| CDD-1115 | BMPR2 | 1.8 | 6.2 ± 1.3 |

| CDD-1281 | BMPR2 | 1.2 | 8 |

| CDD-1431 | BMPR2 | 1.6 | 20.6 ± 3.8 |

| CDD-1653 | BMPR2 | 2.8 | 7 |

Experimental Protocols: A General Workflow

The following section outlines a general experimental workflow for screening and characterizing BMPR2 inhibitors for their potential therapeutic efficacy in Alzheimer's disease models. Detailed, specific protocols for the aforementioned inhibitors in AD research are not yet available in the public domain.

1. In Vitro Kinase Inhibition Assay

This initial step is crucial to confirm the potency and selectivity of a candidate inhibitor against the BMPR2 kinase domain.

-

Objective: To determine the IC50 value of the test compound against BMPR2.

-

Methodology: A common method is a radiometric filter binding assay using purified recombinant BMPR2 kinase domain. The assay measures the incorporation of 33P-ATP into a generic substrate in the presence of varying concentrations of the inhibitor.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Assays for BMP Pathway Inhibition

These assays assess the ability of the inhibitor to block BMPR2 signaling within a cellular context.

-

Objective: To measure the inhibition of BMP-induced SMAD phosphorylation.

-

Methodology: A cell line expressing endogenous or overexpressed BMPR2 (e.g., C2C12 myoblasts or HEK293T cells) is treated with a BMP ligand (e.g., BMP2 or BMP4) in the presence of the inhibitor. The levels of phosphorylated SMAD1/5/8 are then quantified using Western blotting or an in-cell Western assay.

-

Data Analysis: The concentration-dependent inhibition of p-SMAD levels is used to determine the cellular EC50 of the compound.

3. Neurogenesis Assays in Alzheimer's Disease Models

These experiments are designed to evaluate the pro-neurogenic effects of the BMPR2 inhibitor in a disease-relevant context.

-

Objective: To assess the effect of the inhibitor on the differentiation of neural stem cells (NSCs) or induced pluripotent stem cells (iPSCs) from AD patients into neurons.

-

Methodology:

-

Culture NSCs or AD-patient-derived iPSCs.

-

Induce neuronal differentiation in the presence of the BMPR2 inhibitor at various concentrations.

-

After a defined period, fix and stain the cells for neuronal markers (e.g., β-III tubulin, MAP2) and NSC markers (e.g., Nestin, SOX2).

-

Quantify the number of new neurons and the extent of neurite outgrowth.

-

-

Data Analysis: Compare the number of neurons and neurite length in inhibitor-treated cultures to vehicle-treated controls.

Illustrative Experimental Workflow Diagram:

Conclusion and Future Directions

The inhibition of BMPR2 presents a compelling and novel therapeutic strategy for Alzheimer's disease, primarily by promoting neurogenesis and potentially modulating the mTOR signaling pathway. While the specific inhibitor "this compound" remains to be characterized in the scientific literature, the development of potent and selective inhibitors like the pyrazole-based macrocycle 8a and the DECL-derived compounds CDD-1115 , CDD-1281 , CDD-1431 , and CDD-1653 provides valuable tools for the research community.

Future research should focus on rigorously evaluating these and other novel BMPR2 inhibitors in various in vitro and in vivo models of Alzheimer's disease. Key areas of investigation will include their ability to rescue cognitive deficits, reduce amyloid and tau pathologies, and their long-term safety profiles. The elucidation of the detailed molecular mechanisms by which BMPR2 inhibition confers neuroprotection will be paramount to the successful clinical translation of this promising therapeutic approach.

References

- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroimaging Biomarkers of mTOR Inhibition on Vascular and Metabolic Functions in Aging Brain and Alzheimer’s Disease [frontiersin.org]

- 3. Inhibition of mTOR protects the blood-brain barrier in models of Alzheimer’s disease and vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cancer Pathways Using BMPR2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a pivotal, yet complex, role in cell signaling. As a receptor for bone morphogenetic proteins (BMPs), it is involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Emerging evidence has implicated dysregulated BMPR2 signaling in the pathogenesis of various cancers. Depending on the cellular context and tumor type, BMPR2 has been shown to function as both a tumor suppressor and a promoter of metastasis, making it a compelling target for therapeutic intervention.[1][2][4][5][6][7]

This in-depth technical guide focuses on the use of BMPR2-IN-1, a potent and selective inhibitor of BMPR2, to investigate its role in cancer pathways. While direct studies utilizing this compound in cancer are not yet widely published, this guide will leverage data and protocols from studies using other BMPR2 inhibitors and knockdown/knockout models to provide a comprehensive framework for research in this area. This compound has a reported IC50 of 506 nM and a Kd of 83.5 nM, demonstrating its potential as a precise tool for dissecting BMPR2-mediated signaling events in cancer.

Core Concepts: BMPR2 Signaling in Cancer

BMPR2 signaling is initiated by the binding of a BMP ligand, which leads to the formation of a heteromeric complex with a type I BMP receptor (e.g., ALK2, ALK3, ALK6). The constitutively active BMPR2 then phosphorylates and activates the type I receptor, which in turn propagates the signal downstream through two main pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

SMAD-Dependent Pathway

Upon activation, the type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8/9. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular processes.[2][8][9]

Non-SMAD-Independent Pathways

BMPR2 can also signal through pathways independent of SMADs. One of the well-characterized non-SMAD pathways involves the activation of the RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) signaling cascade. This pathway is known to regulate the actin cytoskeleton and is critically involved in cell migration and invasion.[7][10] In some cancers, like osteosarcoma, BMPR2 has been shown to promote invasion and metastasis via the RhoA-ROCK-LIMK2 pathway.[7][10]

Quantitative Data on BMPR2 Inhibition in Cancer

The following tables summarize quantitative data from studies investigating the effects of BMPR2 inhibition or knockdown in various cancer cell lines. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of BMPR2 Inhibition on Cancer Cell Viability

| Cell Line | Inhibitor/Method | Concentration/Condition | Assay | Result | Reference |

| A549 (Lung Cancer) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation | [11] |

| H1299 (Lung Cancer) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation | [11] |

| Calu-1 (Lung Cancer) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation | [11] |

| Jurkat (Leukemia) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation (more pronounced than in NSCLC) | [11] |

| Kasumi-1 (Leukemia) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation | [11] |

| THP-1 (Leukemia) | JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor) | Not specified | Caspase-3 Activation | Synergistic increase in caspase-3 activation | [11] |

| OVCAR8 (Ovarian Cancer) | DMH1 (BMP inhibitor) | 10 µM | Tumor Sphere Growth | Reduction in tumor sphere growth | [4] |

| NCI-RES (Ovarian Cancer) | DMH1 (BMP inhibitor) | 10 µM | Tumor Sphere Growth | Reduction in tumor sphere growth | [4] |

Table 2: Effect of BMPR2 Manipulation on Cancer Cell Migration and Invasion

| Cell Line | Method | Assay | Result | Reference |

| 143B (Osteosarcoma) | BMPR2 depletion | Transwell Invasion Assay | Markedly reduced invasive capacity | [7][10] |

| U2OS (Osteosarcoma) | BMPR2 overexpression | Wound Healing Assay | Increased migration | [10] |

| U2OS (Osteosarcoma) | BMPR2 overexpression | Transwell Invasion Assay | Increased invasion | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer pathways. These protocols are based on established methods from the literature.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[12]

Western Blot Analysis for SMAD and Non-SMAD Pathway Components

Objective: To assess the effect of this compound on the activation of SMAD and non-SMAD signaling pathways.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

BMP ligand (e.g., BMP2, BMP4)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-SMAD1/5/8, anti-p-LIMK2, anti-LIMK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[13][14][15][16]

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Protocol:

For Invasion Assay:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate for 1-2 hours at 37°C to allow it to solidify.[17][18][19][20]

For Migration and Invasion Assays: 2. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control. 3. Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. 4. Add 2.5 x 10^4 to 5 x 10^4 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell inserts. 5. Incubate the plate for 12-48 hours at 37°C. 6. After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab. 7. Fix the cells on the lower surface of the membrane with methanol for 10 minutes. 8. Stain the cells with 0.5% crystal violet for 20 minutes. 9. Gently wash the inserts with water and allow them to air dry. 10. Visualize and count the migrated/invaded cells in several random fields under a microscope. 11. Quantify the results and compare the different treatment groups.[17][18][19][20][21][22][23]

Mandatory Visualizations

BMPR2 Signaling Pathways

Caption: Canonical and non-canonical BMPR2 signaling pathways in cancer.

Experimental Workflow for Investigating this compound Effects

Caption: Workflow for characterizing the effects of this compound.

Conclusion

The investigation of BMPR2 signaling in cancer presents a promising avenue for the development of novel therapeutic strategies. While the direct application of this compound in cancer research is still in its nascent stages, the wealth of data from studies on other BMPR2 inhibitors and genetic models provides a solid foundation for its exploration. This technical guide offers a comprehensive framework, including established protocols and expected outcomes, to empower researchers to effectively utilize this compound in dissecting the intricate roles of BMPR2 in cancer progression. By systematically evaluating its impact on cell viability, migration, invasion, and the underlying SMAD and non-SMAD signaling pathways, the scientific community can unlock the full therapeutic potential of targeting BMPR2 in oncology.

References

- 1. Developing BMPR2 Inhibitors and Methods of Treating Cancer and Cognitive Defects | Rutgers Research [research.rutgers.edu]

- 2. Bone morphogenetic protein receptor 2 inhibition destabilizes microtubules promoting the activation of lysosomes and cell death of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Small molecule inhibitor of the bone morphogenetic protein pathway DMH1 reduces ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. BMPR2 promotes invasion and metastasis via the RhoA-ROCK-LIMK2 pathway in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMPR2 gene therapy for PAH acts via Smad and non-Smad signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BMPR2 promotes invasion and metastasis via the RhoA-ROCK-LIMK2 pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. thno.org [thno.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Up-regulation of BMP-2 antagonizes TGF-β1/ROCK-enhanced cardiac fibrotic signalling through activation of Smurf1/Smad6 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. snapcyte.com [snapcyte.com]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. corning.com [corning.com]

- 20. corning.com [corning.com]

- 21. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 22. clyte.tech [clyte.tech]

- 23. Transwell Migration Assay | Thermo Fisher Scientific - IN [thermofisher.com]

Bmpr2-IN-1: An In-Depth Technical Guide on its Effect on the SMAD Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a critical transmembrane serine/threonine kinase involved in the SMAD signaling pathway. Dysregulation of BMPR2 signaling is implicated in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the SMAD signaling cascade. The document includes quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to BMPR2 and the SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. This pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it binds to BMP-responsive elements (BREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes include inhibitors of DNA binding (ID1, ID2, ID3).

Mutations and dysregulation of BMPR2 are strongly associated with the pathogenesis of heritable and idiopathic pulmonary arterial hypertension.[1] Consequently, BMPR2 has emerged as a significant therapeutic target for the development of novel treatments for these and other related diseases.

This compound: A Potent and Selective BMPR2 Inhibitor

This compound (also referred to as compound 8a) is a novel, potent, and selective macrocyclic kinase inhibitor targeting BMPR2.[2][3] Its development arose from the macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor, which significantly enhanced its selectivity for BMPR2.[2][4]

Mechanism of Action

Docking studies have revealed that this compound functions as an ATP-competitive inhibitor.[2] The pyrazole moiety of the compound forms two critical hydrogen bonds with the backbone of tyrosine 282 (Y282) in the hinge region of the BMPR2 kinase domain. An additional hydrogen bond is formed between the amine linker and the backbone oxygen of serine 350 (S350). The inhibitor's binding is further stabilized by hydrophobic interactions with isoleucine 209 (I209), valine 217 (V217), and leucine 340 (L340).[2] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting the kinase activity of BMPR2 and the subsequent downstream SMAD signaling cascade.

Quantitative Data

The inhibitory potency and binding affinity of this compound for the BMPR2 kinase domain have been quantitatively determined through in vitro assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 506 nM | Kinase Assay | [2] |

| Kd | 83.5 nM | Isothermal Titration Calorimetry (ITC) | [2] |

Table 1: Quantitative data for this compound inhibition of BMPR2.

Effect on the SMAD Signaling Pathway

As a direct inhibitor of BMPR2 kinase activity, this compound is expected to block the phosphorylation of the type I BMP receptor, which in turn would prevent the phosphorylation and activation of SMAD1, SMAD5, and SMAD8. This would lead to a reduction in the nuclear translocation of the SMAD1/5/8-SMAD4 complex and a subsequent decrease in the transcription of BMP target genes. While the primary publication on this compound focuses on its synthesis and direct kinase inhibition, the following sections detail the standard experimental protocols used to confirm such effects on the SMAD signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the SMAD signaling pathway.

In Vitro BMPR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

Principle: The assay quantifies the amount of ATP consumed by the BMPR2 kinase. The remaining ATP is used in a luciferase-catalyzed reaction to produce a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human BMPR2 kinase domain

-

This compound

-

ATP

-

Kinase buffer (e.g., from Cell Signaling Technology, #9802)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega, V6711)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant BMPR2 kinase domain to each well, except for the no-kinase control wells.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km for BMPR2.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Western Blot for Phosphorylated SMAD1/5/8

This method is used to assess the effect of this compound on the phosphorylation of SMAD1/5/8 in a cellular context.

Principle: Cells are treated with a BMP ligand to stimulate the SMAD pathway in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a membrane. The levels of phosphorylated SMAD1/5/8 are detected using a specific antibody.

Materials:

-

Cell line expressing BMPR2 (e.g., HEK293, pulmonary artery smooth muscle cells)

-

BMP ligand (e.g., BMP2, BMP4)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD1/5/8 (Ser463/465), anti-total SMAD1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and a loading control like β-actin to normalize the data.[6][7]

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the SMAD pathway in response to BMP stimulation and its inhibition by this compound.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the BMP-responsive element (BRE). Activation of the SMAD pathway leads to the expression of luciferase, which can be quantified by measuring the light produced in the presence of its substrate, luciferin.

Materials:

-

HEK293T cells or other suitable cell line

-

Transfection reagent

-

BMP ligand (e.g., BMP2)

-

This compound

-

Luciferase assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

After 24 hours, pre-treat the transfected cells with different concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 5 ng/mL BMP2) for 6-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of BMP-induced luciferase activity and determine the IC50 value.[5][10][11]

Visualizations

BMPR2-SMAD Signaling Pathway

Caption: Canonical BMPR2-SMAD signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of pSMAD1/5/8

Caption: Workflow for assessing this compound's effect on SMAD1/5/8 phosphorylation via Western blot.

Logical Flow of a BRE-Luciferase Reporter Assay

Caption: Logical diagram of a BMP-responsive element (BRE) luciferase reporter assay.

Conclusion

This compound is a valuable research tool for investigating the role of BMPR2 in health and disease. As a potent and selective inhibitor, it allows for the precise modulation of the SMAD signaling pathway. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of this compound and other potential BMPR2 inhibitors. Further studies utilizing these methods will be crucial in elucidating the full therapeutic potential of targeting BMPR2 in conditions such as pulmonary arterial hypertension and cancer.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Bone Morphogenic Protein Type 2 Receptor Mutation-Independent Mechanisms of Disrupted Bone Morphogenetic Protein Signaling in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. signosisinc.com [signosisinc.com]

- 9. signosisinc.com [signosisinc.com]

- 10. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]

Bmpr2-IN-1: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BMPR2 in various diseases, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.

Quantitative Data Summary

The binding affinity and inhibitory activity of this compound have been characterized using established biochemical and biophysical assays. The key quantitative data are summarized in the table below for easy comparison and reference.

| Parameter | Value | Compound | Target | Assay Type | Reference |

| KD | 83.5 nM | This compound (Compound 8a) | BMPR2 | Not Specified | [1] |

| IC50 | 506 nM | This compound (Compound 8a) | BMPR2 | Kinase Glo | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed for determining the binding affinity and inhibitory activity of this compound, based on the primary literature[1].

Determination of IC50 Value (Kinase Glo Assay)

The half-maximal inhibitory concentration (IC50) of this compound against BMPR2 was determined using the Kinase Glo® luminescent kinase assay platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to an increase in kinase activity.

Materials:

-

Recombinant human BMPR2 kinase domain

-

This compound (Compound 8a)

-

Kinase Glo® Reagent (Promega)

-

ATP

-

Substrate peptide

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

A serial dilution of this compound was prepared in DMSO and then diluted in the assay buffer.

-

The recombinant BMPR2 kinase, substrate peptide, and ATP were mixed in the assay buffer.

-

The kinase reaction was initiated by adding the enzyme/substrate/ATP mixture to the wells of a 384-well plate containing the diluted this compound or DMSO control.

-

The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

-

Following incubation, an equal volume of Kinase Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.

-

The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Luminescence was measured using a plate reader.

-

The IC50 value was calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Binding Affinity (KD)

While the specific method for determining the dissociation constant (KD) for this compound was not detailed in the initial source, a common and robust method for such a determination is the Differential Scanning Fluorimetry (DSF) assay, also known as the Thermal Shift Assay™. This biophysical technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

-

Recombinant human BMPR2 kinase domain

-

This compound (Compound 8a)

-

SYPRO Orange dye (or equivalent)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

-

qPCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

-

The recombinant BMPR2 kinase domain was diluted in the assay buffer.

-

A serial dilution of this compound was prepared.

-

The BMPR2 protein solution, SYPRO Orange dye, and either this compound or a vehicle control were mixed in the wells of a 96-well qPCR plate.

-

The plate was sealed and placed in a qPCR instrument.

-

The temperature was gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with fluorescence readings taken at each temperature increment.

-

The melting temperature (Tm) was determined by identifying the temperature at which the fluorescence intensity is at its maximum, which corresponds to the protein's unfolding transition.

-

The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.

-

The KD value was then derived by fitting the ΔTm values to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the BMPR2 signaling pathway and a representative experimental workflow.

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. BMPR2 is a critical type II receptor in this pathway. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins. These activated SMADs then translocate to the nucleus to regulate gene expression.

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of this compound using a kinase activity assay.

Caption: Workflow for determining the IC50 value of this compound.

References

An In-depth Technical Guide to the IC50 of Selective BMPR2 Kinase Inhibitors

This guide provides a detailed overview of the inhibitory activity of recently discovered, potent, and selective inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase. The focus is on the quantitative measure of inhibition, the half-maximal inhibitory concentration (IC50), and the experimental methodologies used for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Inhibitory Activity of BMPR2 Inhibitors

A series of novel and highly selective BMPR2 inhibitors have been identified through DNA-encoded chemical library screening. The inhibitory potency of these compounds has been characterized by determining their IC50 values against BMPR2 and a panel of related kinases to assess their selectivity. The following table summarizes the IC50 data for key compounds.

| Compound | Target Kinase | IC50 (nM) | Selectivity over BMPR2 |

| CDD-1115 | BMPR2 | 1.8 | - |

| ALK1 | >250 | >138-fold | |

| ALK2 | >250 | >138-fold | |

| ALK3 | >1000 | >555-fold | |

| ALK4 | Inactive | - | |

| ALK5 | >1000 | >555-fold | |

| ALK6 | >1000 | >555-fold | |

| TGFBR2 | >1000 | >555-fold | |

| ACVR2A | Inactive | - | |

| ACVR2B | Inactive | - | |

| CDD-1281 | BMPR2 | 1.2 | - |

| Selectivity | >110 to >830-fold against related kinases | ||

| CDD-1431 | BMPR2 | 20.6 (Kiapp) | - |

| CDD-1653 | BMPR2 | 2.8 | - |

| ALK1 | >1000 | >357-fold | |

| Selectivity | Inactive against other related kinases | ||

| LDN-193189 | BMPR2 | >1000 | - |

| (Comparator) | ALK1-6, TGFBR2 | 1.2 - 9.3 | - |

| ALK4 | 265 | - |

Data sourced from "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening".[1][2]

II. Experimental Protocols for IC50 Determination

The IC50 values for the BMPR2 inhibitors were determined using established in vitro kinase inhibition assays.

A. ThermoFisher Kinase Inhibition Assay Platform:

This platform was utilized to determine the IC50 values of the compounds against a panel of TGFβ family kinases. The general workflow for such an assay is as follows:

Caption: Workflow for a typical in vitro kinase inhibition assay.

The assays were performed at a fixed ATP concentration. The apparent inhibition constant (Kiapp) for some compounds was also determined.

B. DiscoveRx KINOMEscan™ Platform:

To assess the broader selectivity of the inhibitors, the KINOMEscan™ platform was employed. This is a binding assay, not an enzymatic inhibition assay.

Caption: Principle of the KINOMEscan™ competitive binding assay.

Compounds were screened at a concentration of 1 µM against a panel of 403 kinases. The results are reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

III. BMPR2 Signaling Pathway

BMPR2 is a transmembrane serine/threonine kinase that plays a crucial role in various cellular processes.[3] It is a type II receptor in the transforming growth factor-beta (TGF-β) superfamily.[4][5] The canonical signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand.

Caption: Canonical BMPR2 signaling pathway and point of inhibition.

Upon ligand binding, BMPR2 forms a complex with and phosphorylates a type I receptor (e.g., ALK1, ALK2, ALK3, or ALK6).[4][5] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in processes like cell differentiation, growth, and apoptosis.[3][4] Selective inhibitors like CDD-1115 prevent the phosphorylation cascade by blocking the kinase activity of BMPR2.

In addition to the canonical SMAD-dependent pathway, BMPR2 can also activate non-canonical pathways, including p38 MAPK, ERK, and PI3K/Akt signaling.[4] Dysfunctional BMPR2 signaling is implicated in the pathogenesis of diseases such as pulmonary arterial hypertension (PAH).[4][6]

References

- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BMPR2 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ahajournals.org [ahajournals.org]

- 6. medlineplus.gov [medlineplus.gov]

An In-Depth Technical Guide to Bmpr2-IN-1 (Compound 8a): A Selective BMPR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals